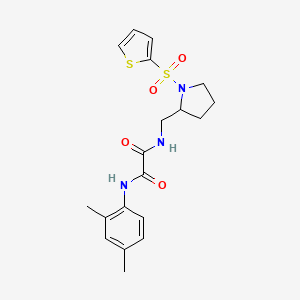

N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide" is a type of oxalamide, which is a class of compounds characterized by the presence of an oxalamide group, typically involving a carbonyl group linked to an amide group. Oxalamides are known for their potential applications in various fields, including materials science and pharmaceuticals, due to their ability to form hydrogen-bonded supramolecular networks.

Synthesis Analysis

The synthesis of oxalamides can be achieved through various synthetic routes. One such approach is described in the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence . This method is operationally simple and high yielding, making it a useful formula for the synthesis of anthranilic acid derivatives and oxalamides.

Molecular Structure Analysis

The molecular structure of oxalamides is crucial in determining their intermolecular interactions and crystal chemistry. For instance, the molecule of N,N'-bis(4-pyridylmethyl)oxalamide has an inversion center in the middle of the oxalamide group, which allows for the formation of extended supramolecular networks through intermolecular hydrogen bonds . These interactions are essential for the stability and properties of the crystalline material.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamides are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding can reduce the deviation from planarity in the molecular conformation, which in turn can affect the intermolecular hydrogen bonding distances and lattice energies . These properties are reflected in the crystalline state of the compounds and can be quantified through lattice and stacking energies.

Wissenschaftliche Forschungsanwendungen

Catalytic Reactions

N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide and related compounds have been studied for their potential use in various catalytic processes. One notable application is in the copper-catalyzed coupling reaction of (hetero)aryl halides with 1-alkynes, where similar ligands have shown effectiveness in facilitating these reactions under mild conditions. This process is valuable for the synthesis of internal alkynes, contributing to the diversity of available chemical structures for further applications in medicinal chemistry and materials science (Ying Chen et al., 2023).

Supramolecular Chemistry

In supramolecular chemistry, compounds structurally related to N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide have been used to study hydrogen-bonded supramolecular networks. These studies help in understanding the self-assembly processes of molecular systems, which are crucial for the development of novel materials and nanotechnology applications. For instance, N,N'-bis(4-pyridylmethyl)oxalamide and its derivatives have demonstrated the ability to form extended supramolecular networks through intermolecular N-H...N and C-H...O hydrogen bonds, showcasing their potential in materials science (Gene-Hsiang Lee, 2010).

Organic Synthesis

The chemical framework of N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is also of interest in the domain of organic synthesis. Compounds with similar structures have been explored for their utility in synthesizing novel pyridine and fused pyridine derivatives. These synthetic routes offer access to a wide array of chemical entities with potential biological activity, demonstrating the versatility of such compounds in contributing to the development of new drugs and therapeutic agents (E. M. Flefel et al., 2018).

Eigenschaften

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-13-7-8-16(14(2)11-13)21-19(24)18(23)20-12-15-5-3-9-22(15)28(25,26)17-6-4-10-27-17/h4,6-8,10-11,15H,3,5,9,12H2,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAROSIBFBXNUGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2543286.png)

![2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol](/img/structure/B2543287.png)

![2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine](/img/structure/B2543294.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2543298.png)

![N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2543301.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543305.png)